N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5 and a pyridin-3-yl group at position 2. This pyrazole moiety is connected via an ethyl chain to a thiophene-2-carboxamide group. The compound’s structure integrates multiple pharmacologically relevant motifs:
- Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating biological activity through hydrogen bonding and π-π interactions.
- Pyridine: A six-membered aromatic nitrogen-containing ring that enhances solubility and bioavailability via polar interactions.
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-12-10-14(13-4-2-6-17-11-13)19-20(12)8-7-18-16(21)15-5-3-9-22-15/h2-6,9-11H,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJXQWAUPAGCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final step involves the coupling of the thiophene-2-carboxamide with the previously synthesized intermediate. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating significant activity that warrants further exploration in drug development .
2. Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The structure of this compound suggests similar activity, with ongoing studies aimed at elucidating its mechanism of action in inflammatory pathways .
3. Antimicrobial Activity
this compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains is being explored, particularly in the context of drug-resistant infections. The presence of the thiophene ring enhances its interaction with microbial targets, potentially leading to new therapeutic options .
Material Science Applications
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene unit contributes to the compound's charge transport capabilities, while the pyrazole ring can enhance light absorption properties. Research into its use in these technologies is ongoing, with preliminary results indicating favorable performance metrics .
2. Nonlinear Optical Materials
Due to its unique molecular structure, this compound is being studied for nonlinear optical (NLO) applications. The compound's ability to exhibit high hyperpolarizability makes it a candidate for use in frequency conversion devices and optical switches .
Computational Studies
1. Molecular Docking Studies
Computational methods such as molecular docking are employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into the compound's potential therapeutic applications and help identify modifications that could enhance its efficacy .
2. Density Functional Theory Calculations
Density Functional Theory (DFT) calculations are utilized to evaluate the electronic properties of the compound, including HOMO-LUMO energy gaps and reactivity parameters. Such analyses are crucial for understanding how structural changes might influence biological activity and material properties .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cell lines |
| Anti-inflammatory Properties | Potential inhibition of pro-inflammatory cytokines | |
| Antimicrobial Activity | Efficacy against drug-resistant bacterial strains | |
| Material Science | Organic Electronics | Favorable charge transport properties |
| Nonlinear Optical Materials | High hyperpolarizability suitable for optical applications | |
| Computational Studies | Molecular Docking | Insights into binding affinities with biological targets |
| DFT Calculations | Evaluates electronic properties and reactivity |
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Example 1: (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide
| Property | Target Compound | Example 1 |
|---|---|---|
| Pyrazole Substituents | 5-methyl, 3-(pyridin-3-yl) | 3,5-bis(difluoromethyl) |
| Linker | Ethyl chain | Acetyl group |
| Heterocyclic Additions | Thiophene-2-carboxamide | Indazole, pyridine, difluorophenyl |
| Key Functional Groups | Pyridine, thiophene | Difluoromethyl, sulfonyl, hydroxyalkyne |
Analysis :
- The difluoromethyl groups in Example 1 enhance metabolic stability and lipophilicity compared to the methyl and pyridinyl groups in the target compound.
- The indazole and sulfonyl groups in Example 1 suggest a design for kinase inhibition (e.g., targeting tyrosine kinases), whereas the target compound’s thiophene-carboxamide moiety may prioritize solubility and π-stacking interactions.
Thiophene-Containing Analogues
Example 2: 5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 573931-20-1)
| Property | Target Compound | Example 2 |
|---|---|---|
| Core Structure | Pyrazole-ethyl-thiophene | Triazolopyrimidine-thiophene |
| Substituents | Pyridinyl, methyl | 4-Chlorophenyl |
| Bioactivity Relevance | Potential kinase/modulator scaffolds | Anticancer/antimicrobial candidates |
Analysis :
- The triazolopyrimidine core in Example 2 offers a fused heterocyclic system, which may enhance DNA intercalation or enzyme inhibition compared to the pyrazole-ethyl-thiophene framework.
- The 4-chlorophenyl group in Example 2 introduces steric bulk and electron-withdrawing effects, contrasting with the target’s pyridinyl group, which provides hydrogen-bonding capability.
Carboxamide Derivatives
Example 3: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-phenyldiazenyl)phenyl]benzamide (CAS 381166-05-8)
| Property | Target Compound | Example 3 |
|---|---|---|
| Carboxamide Position | Thiophene-2-carboxamide | Benzamide |
| Aromatic Systems | Thiophene, pyridine | Benzene, phenyldiazenyl |
| Substituent Effects | Electron-rich thiophene | Electron-deficient azo group |
Analysis :
- The thiophene-2-carboxamide in the target compound may improve solubility compared to the benzamide in Example 3 due to sulfur’s polarizability.
Biological Activity
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The compound features a thiophene ring, a pyrazole moiety, and a pyridine group, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 288.37 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation. For instance, it can bind to the active site of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .
- Receptor Modulation : It acts on various receptors, potentially functioning as an antagonist or agonist depending on the target. This modulation can alter signaling pathways associated with cell growth and apoptosis .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
The compound demonstrated significant cytotoxic effects against these cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation:
- Inhibition of COX Enzymes : Studies indicate that it effectively inhibits COX-1 and COX-2, leading to decreased production of inflammatory mediators.
- Cytokine Modulation : It also downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on human breast cancer models. The results indicated a dose-dependent reduction in tumor size and cell viability, with significant apoptosis observed through flow cytometry analysis.
Study 2: Inflammatory Response
Another study focused on the anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced joint swelling and pain scores compared to controls, correlating with decreased levels of inflammatory markers in serum samples.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Pyridine-based sulfonamide | Anticancer | 10.00 |
| Pyrazole derivatives | Anti-inflammatory | 15.00 |
| Thiophene derivatives | Antimicrobial | 20.00 |
This comparison highlights that while similar compounds exhibit biological activities, this compound shows superior potency in certain assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
